4-Hydroxy-3,5-dichlorobiphenyl

描述

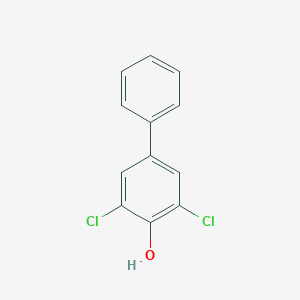

4-Hydroxy-3,5-dichlorobiphenyl is a chemical compound with the molecular formula C12H8Cl2O. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is substituted at the 4th position. This compound is part of the broader class of polychlorinated biphenyls, which have been widely studied due to their environmental persistence and potential health impacts .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-dichlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. One common method includes the use of a Friedel-Crafts reaction where biphenyl is reacted with chlorine in the presence of a catalyst such as aluminum chloride to introduce chlorine atoms at the desired positions. Subsequent hydroxylation can be achieved using a hydroxylating agent like sodium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process .

化学反应分析

Types of Reactions

4-Hydroxy-3,5-dichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

Substitution: Electrophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various chlorinated and hydroxylated biphenyl derivatives, which can have different physical and chemical properties compared to the parent compound .

科学研究应用

Overview

4-Hydroxy-3,5-dichlorobiphenyl (HO-DiCB) is a chlorinated biphenyl compound with significant implications in various scientific fields, including chemistry, biology, and environmental science. Its unique structural characteristics allow it to serve as a model compound for studying polychlorinated biphenyls (PCBs), their degradation, and their toxicological effects.

Chemistry

- Model Compound : HO-DiCB is utilized as a model to study the reactivity and behavior of PCBs in chemical reactions. Its specific substitution pattern influences its reactivity, making it an ideal candidate for understanding the chemical dynamics of chlorinated compounds .

Biology

- Biodegradation Studies : Research has focused on the biodegradation of HO-DiCB by microorganisms. Understanding the microbial pathways that degrade this compound provides insights into the environmental fate of PCBs. For instance, studies have shown that laccase enzymes can effectively degrade HO-DiCB, highlighting its potential for bioremediation applications .

Medicine

- Toxicological Research : Investigations into the toxic effects of HO-DiCB are crucial for assessing health risks associated with PCB exposure. The compound interacts with cellular components and can bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and potential endocrine disruption .

Industrial Applications

- Material Development : HO-DiCB is explored in developing materials with specific properties, such as flame retardants and plasticizers. Its unique chemical structure allows for modifications that can enhance material performance while addressing safety concerns related to traditional PCB compounds .

Case Studies

-

Enzymatic Degradation :

A study demonstrated that immobilized laccase on biochar could degrade HO-DiCB effectively. The immobilization enhanced enzyme stability and allowed for repeated use, achieving a degradation efficiency of over 70% . This approach offers a sustainable method for treating PCB-contaminated wastewater. -

Toxicity Assessment :

Research involving human cytosolic sulfotransferase (hSULT2A1) showed that HO-DiCB could inhibit enzyme activity, impacting the metabolism of endogenous hormones. This highlights the compound's potential to disrupt normal physiological functions .

作用机制

The mechanism of action of 4-Hydroxy-3,5-dichlorobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, leading to altered gene expression and disruption of cellular functions. This interaction primarily induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .

相似化合物的比较

Similar Compounds

- 4-Hydroxy-2,3′-dichlorobiphenyl

- 4-Hydroxy-3,5,4′-trichlorobiphenyl

- 2,3,6-Trichlorobiphenyl

Uniqueness

4-Hydroxy-3,5-dichlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Compared to other similar compounds, it has distinct physicochemical properties and environmental behavior, making it a valuable compound for specific research and industrial applications .

生物活性

4-Hydroxy-3,5-dichlorobiphenyl (4-OH-3,5-PCB) is a hydroxylated derivative of polychlorinated biphenyls (PCBs), characterized by its molecular formula . This compound has garnered attention due to its biological activity and potential health impacts, particularly concerning endocrine disruption and toxicity. This article explores the biological activity of 4-OH-3,5-PCB through various mechanisms, case studies, and research findings.

4-OH-3,5-PCB exhibits its biological effects primarily through interaction with cellular components, notably:

- Aryl Hydrocarbon Receptor (AhR) : 4-OH-3,5-PCB can bind to AhR, leading to altered gene expression. This interaction influences the expression of enzymes involved in xenobiotic metabolism, particularly cytochrome P450 enzymes, which are crucial in the metabolism of various compounds including hormones and drugs .

- Endocrine Disruption : This compound has been identified as a potential thyroid disruptor. It binds to transthyretin (TTR), a protein responsible for transporting thyroid hormones in the blood. This binding can interfere with normal thyroid hormone function, leading to metabolic disruptions .

Toxicological Effects

Research indicates that 4-OH-3,5-PCB may cause significant toxicological effects:

- Liver Damage : Animal studies have shown that exposure to PCBs can lead to liver injury and potential carcinogenic effects. Specifically, 4-OH-3,5-PCB is suspected of causing liver damage upon prolonged exposure .

- Inhibition of Sulfotransferases : Studies have demonstrated that 4-OH-3,5-PCB inhibits sulfotransferase enzymes (SULTs), which are important for the metabolism of thyroid hormones and estrogens. This inhibition can lead to increased levels of these hormones in tissues, contributing to endocrine disruption .

Table 1: Inhibition Potency of 4-OH-3,5-PCB on SULTs

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-OH-3,5-PCB | 0.6 | Inhibits sulfation of dehydroepiandrosterone (DHEA) via hSULT2A1 |

| Other OH-PCBs | Varies | Inhibition varies based on substitution pattern |

The data indicates that compounds with a 3,5-dichloro-4-hydroxy substitution pattern exhibit high potency as inhibitors of DHEA sulfation .

Case Study: Biodegradation by Ligninolytic Fungi

A study investigated the biodegradation of hydroxylated PCBs by ligninolytic fungi such as Pleurotus ostreatus. The research highlighted that these fungi could significantly reduce the concentration of 4-OH-3,5-PCB through enzymatic activity. Specifically, laccase-mediated reactions facilitated the transformation of this compound into less harmful metabolites .

属性

IUPAC Name |

2,6-dichloro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFXDKAXCKUSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150528 | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-59-3 | |

| Record name | 3,5-Dichloro-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 4-Hydroxy-3,5-dichlorobiphenyl be removed from wastewater?

A1: One promising method for removing 4-OH-PCB-14 from wastewater utilizes immobilized laccase enzymes. Researchers have successfully immobilized laccase on modified cellulose/cellulose fibril beads (MCCBs). These MCCBs exhibit a porous structure ideal for enzyme immobilization and demonstrate high efficiency in degrading 4-OH-PCB-14. In a study, laccase immobilized on MCCBs removed 85% of 20 mg/L 4-OH-PCB-14 from wastewater. [] This approach offers a potential environmentally friendly solution for treating wastewater contaminated with this compound.

Q2: Can this compound disrupt thyroid hormone function?

A2: Yes, 4-OH-PCB-14 has been identified as a potential thyroid disruptor due to its ability to bind to transthyretin (TTR). TTR is a transport protein responsible for carrying thyroid hormones in the blood. [] By binding to TTR, 4-OH-PCB-14 can interfere with the normal transport and function of thyroid hormones, potentially leading to thyroid disruption. In a biosensor assay, 4-OH-PCB-14 demonstrated a high relative potency (RP = 4.4) compared to thyroxine (T4) in its binding affinity to TTR. [] This finding highlights the potential risk of 4-OH-PCB-14 as an endocrine disruptor.

Q3: What types of wood biochar are effective for immobilizing laccase to remove this compound from wastewater?

A3: While the provided abstract doesn't specify the types of wood biochar used in the study, it highlights that different species of wood biochar can be used to immobilize laccase for 4-OH-PCB-14 removal from wastewater. [] Further investigation into the full research article is needed to determine the effectiveness of specific wood biochar types for this application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。